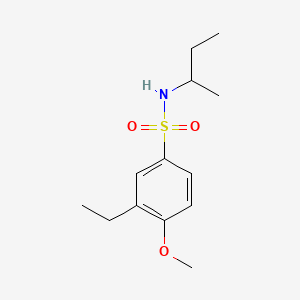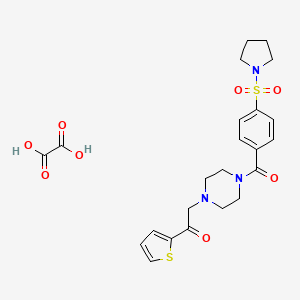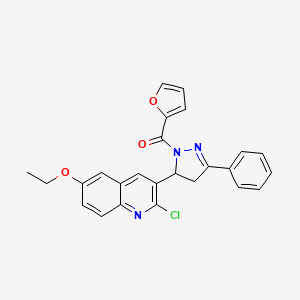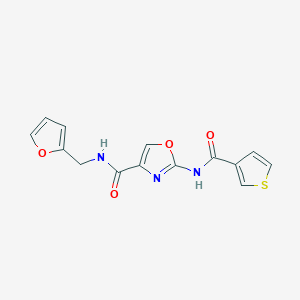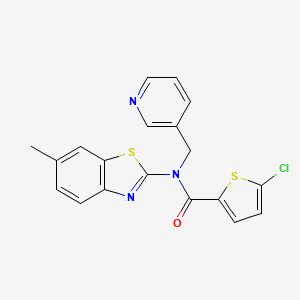
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3OS2 and its molecular weight is 399.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A key area of application for this compound involves the synthesis of new heterocyclic compounds, including pyrimidines, thiazoles, and pyridines, which are crucial in developing pharmaceuticals and materials science. For example, Fadda et al. (2013) utilized a related compound as a key intermediate for synthesizing new tetrahydropyrimidine-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting the compound's versatility in heterocyclic synthesis (Fadda, Bondock, Khalil, & Tawfik, 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of derivatives synthesized from similar compounds. Naganagowda and Petsom (2011) investigated the antibacterial and antifungal activities of new quinazolinone derivatives, indicating the therapeutic potential of these synthesized compounds in treating infections (Naganagowda & Petsom, 2011).
Molecular Interaction Studies
Research on the molecular interactions of related compounds with biological targets provides insights into their potential therapeutic applications. Shim et al. (2002) conducted a detailed study on the interaction of a cannabinoid receptor antagonist, showcasing the utility of such compounds in understanding receptor-ligand interactions and designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antioxidant Activity
Investigations into the antioxidant properties of derivatives also signify the compound's application in developing treatments for oxidative stress-related diseases. Tumosienė et al. (2019) synthesized novel pyrrolidine derivatives and evaluated their antioxidant activities, finding some compounds with higher activity than ascorbic acid, suggesting their potential as antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Novel Synthetic Pathways
The chemical serves as a precursor in developing novel synthetic pathways for heterocyclic compounds, which are pivotal in drug discovery and development. For instance, research on the synthesis of new tetrahydrobenzo[b]thiophene derivatives underlines the role of such compounds in creating efficient, novel synthetic methods for pharmaceutically relevant structures (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Propriétés
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS2/c1-12-4-5-14-16(9-12)26-19(22-14)23(11-13-3-2-8-21-10-13)18(24)15-6-7-17(20)25-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENSMUIMBINQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


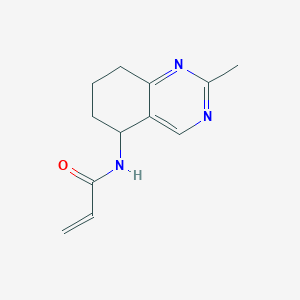
![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)
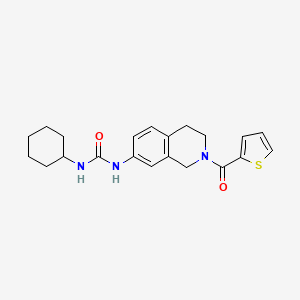
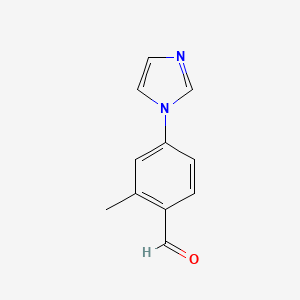
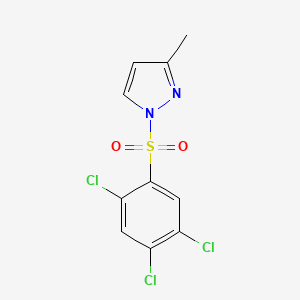
![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)
